molecular formula C19H17N3O B5512452 2-(benzylamino)-N-phenylpyridine-3-carboxamide

2-(benzylamino)-N-phenylpyridine-3-carboxamide

Cat. No.: B5512452
M. Wt: 303.4 g/mol
InChI Key: XRZJAUUASLFBDG-UHFFFAOYSA-N
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Description

2-(Benzylamino)-N-phenylpyridine-3-carboxamide is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with a benzylamino group and a phenyl group, making it a versatile molecule for various chemical reactions and applications.

Mechanism of Action

While the specific mechanism of action for “2-(benzylamino)-N-phenylnicotinamide” is not available, benzylamines and their derivatives are known to exhibit several biological properties, including antifungal, anti-inflammatory, and antibacterial activity.

Safety and Hazards

Benzylamines are generally considered hazardous. They are combustible and can cause severe skin burns and eye damage. They may also cause respiratory irritation if inhaled .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylamino)-N-phenylpyridine-3-carboxamide typically involves the condensation of 2-aminopyridine with benzylamine and phenyl isocyanate. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylamino)-N-phenylpyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce amines or alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Benzylamino)-N-phenylpyridine-3-carboxamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(benzylamino)-N-phenylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O/c23-19(22-16-10-5-2-6-11-16)17-12-7-13-20-18(17)21-14-15-8-3-1-4-9-15/h1-13H,14H2,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRZJAUUASLFBDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C=CC=N2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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